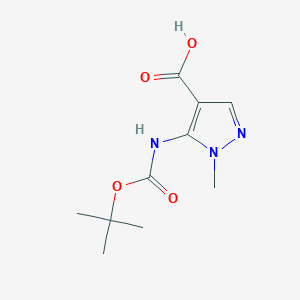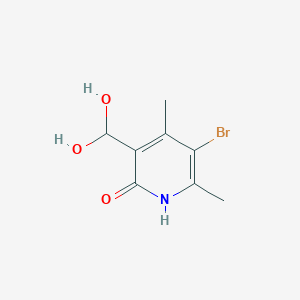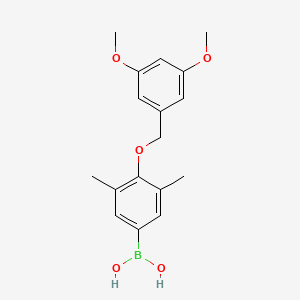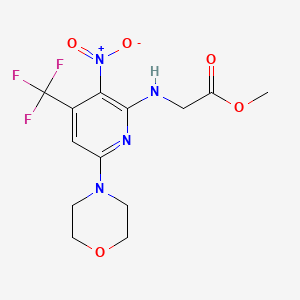
(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester
Overview
Description
(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester is a useful research compound. Its molecular formula is C13H15F3N4O5 and its molecular weight is 364.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transdermal Permeation Enhancers
One significant application of morpholine derivatives, similar to the compound , is their use as transdermal permeation enhancers. A study by Farsa, Doležal, and Hrabálek (2010) investigated a series of alkyl esters of morpholine-substituted hexanoic acids for this purpose. These compounds demonstrated notable efficacy in enhancing skin permeability, a key aspect for transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).
Synthesis of Chromans
Morpholine derivatives have also been used in the synthesis of chromans. Korotaev, Kutyashev, Barkov, and Sosnovskikh (2015) demonstrated the stereoselective addition of ethyl morpholino crotonates to trihalomethyl-nitro-chromenes. This process facilitates the synthesis of 4-acetonyl-3-nitrochromans, highlighting the role of morpholine derivatives in complex organic syntheses (Korotaev et al., 2015).
Antimicrobial and Antiurease Activities
Morpholine derivatives have been studied for their antimicrobial and antiurease properties. Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, and Sökmen (2012) synthesized new morpholine compounds displaying activity against certain microbial strains and significant inhibition of the enzyme urease. Such research indicates the potential of morpholine derivatives in the development of new antimicrobial agents (Bektaş et al., 2012).
Inhibitors of Ribonucleotide Reductase
Morpholine derivatives have been synthesized and evaluated for their potential as inhibitors of ribonucleotide reductase activity. A study by Liu, Lin, Cory, Cory, and Sartorelli (1996) focused on the synthesis of various morpholine analogues with significant inhibitory effects on ribonucleotide reductase, which is crucial for DNA synthesis. This research opens pathways for the development of novel antineoplastic agents (Liu et al., 1996).
Synthesis of Naphthyl Propionic Acid Prodrugs
Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, and Järvinen (2000) explored the synthesis of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery. Their research demonstrated the effectiveness of these compounds in enhancing the permeability and solubility characteristics of naproxen, an anti-inflammatory drug (Rautio et al., 2000).
properties
IUPAC Name |
methyl 2-[[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O5/c1-24-10(21)7-17-12-11(20(22)23)8(13(14,15)16)6-9(18-12)19-2-4-25-5-3-19/h6H,2-5,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIORFGVYFNEIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C(=CC(=N1)N2CCOCC2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



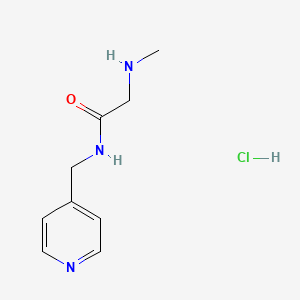
![Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1398469.png)
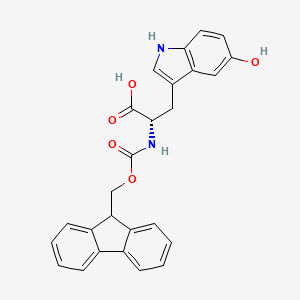
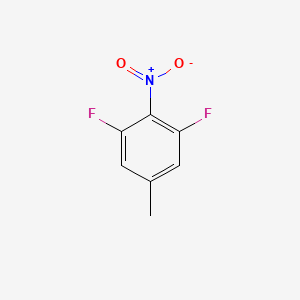
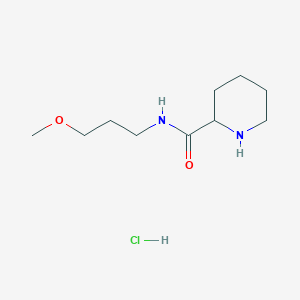
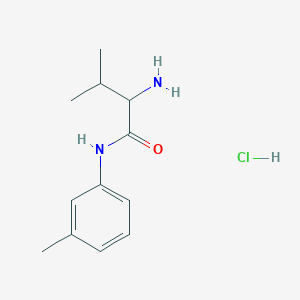
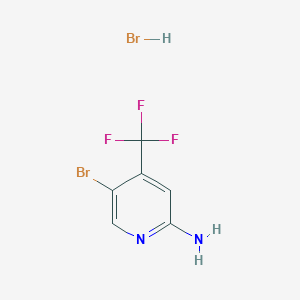
![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1398481.png)
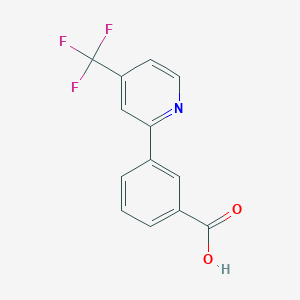
![4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1398483.png)
